![molecular formula C7H12N2O B2787670 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one CAS No. 1119261-23-2](/img/structure/B2787670.png)
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one is a bicyclic compound featuring a diazabicyclo structure. This compound is known for its unique chiral properties and is often used in various chemical reactions and industrial applications. The compound’s structure includes a bicyclic heptane ring with two nitrogen atoms, making it a versatile building block in organic synthesis.
作用機序
Target of Action
The primary targets of 1-[(1S,4S)-2,5-Diazabicyclo[22It’s known that this compound may be used in the development ofB-Raf inhibitors and CCR2 antagonists . B-Raf is a protein involved in sending signals inside cells and plays a key role in regulating cell division and survival. CCR2 is a receptor on the surface of certain immune cells that binds to specific molecules to trigger immune responses.
Mode of Action
Given its potential use in the development of b-raf inhibitors and ccr2 antagonists , it can be inferred that it may interact with these targets to inhibit their function, thereby modulating the associated cellular processes.
Biochemical Pathways
Considering its potential role as a b-raf inhibitor and ccr2 antagonist , it can be inferred that it may impact the MAPK/ERK pathway (in which B-Raf is involved) and chemokine-mediated signaling pathways (in which CCR2 plays a role).
Result of Action
Given its potential use in the development of b-raf inhibitors and ccr2 antagonists , it can be inferred that it may lead to the inhibition of cell division and modulation of immune responses.
準備方法
Synthetic Routes and Reaction Conditions
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of a suitable bicyclic precursor with ethyl acetoacetate and urea under specific conditions. The reaction typically requires a catalyst, such as a chiral diazabicyclic ligand, to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors and continuous flow systems to enhance yield and efficiency. The compound is then purified through crystallization or chromatography techniques to obtain the desired purity .
化学反応の分析
Types of Reactions
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with similar nitrogen-containing rings.
2-Azabicyclo[2.2.1]heptane: A structurally related compound with one nitrogen atom.
3-Azabicyclo[3.3.1]nonane: A larger bicyclic compound with a different ring size.
Uniqueness
1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one is unique due to its specific stereochemistry and the presence of two nitrogen atoms in the bicyclic ring. This configuration provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
特性
IUPAC Name |
1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYKYZQDRKWIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC1CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
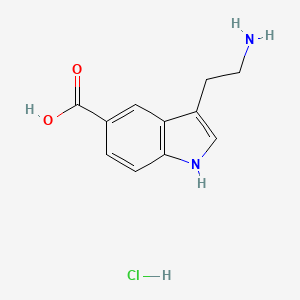
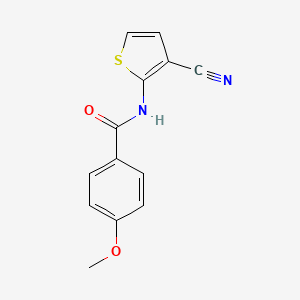
![7-Fluoro-3-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2787593.png)

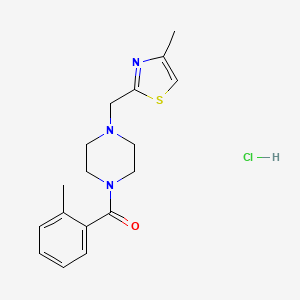
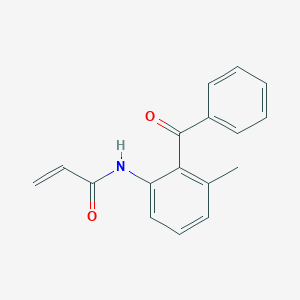
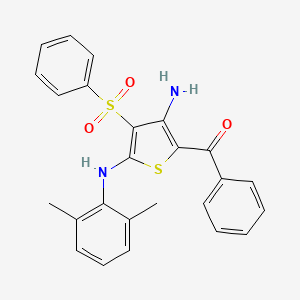
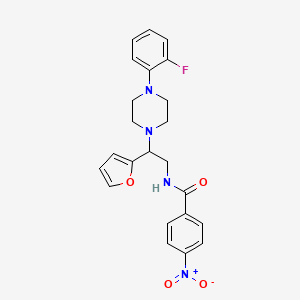
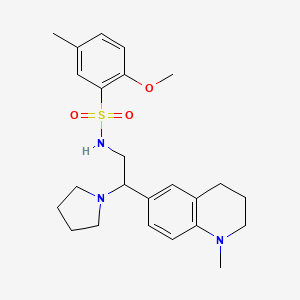
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2787604.png)
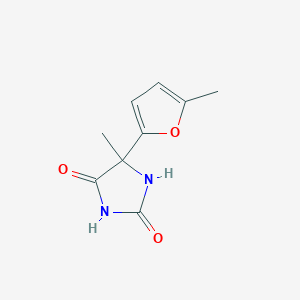
![5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2787606.png)
![2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2787608.png)
![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2787610.png)
